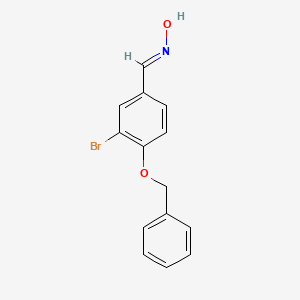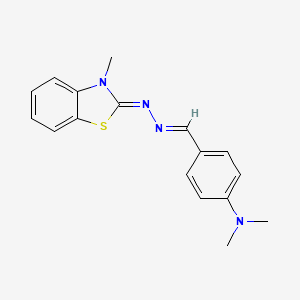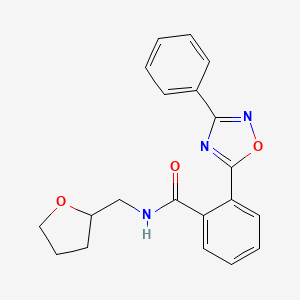![molecular formula C16H23N3O3S B5544265 1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-4-(tetrahydro-2-furanylcarbonyl)piperazine](/img/structure/B5544265.png)
1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-4-(tetrahydro-2-furanylcarbonyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds similar to 1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-4-(tetrahydro-2-furanylcarbonyl)piperazine involves multi-step chemical processes, including Claisen Schmidt condensation, Mannich’s reaction, and cyclization techniques. For example, novel derivatives involving piperazine compounds are synthesized from 2-acetylfuran or by nucleophilic addition of benzoyl isothiocyanate, followed by various condensation and cyclization steps to obtain the desired product (Kumar et al., 2017); (Ahmed, Molvi, & Khan, 2017).
Molecular Structure Analysis
Molecular structure analysis of compounds related to our compound of interest often utilizes techniques such as IR, 1H NMR, 13C NMR, and mass spectrometry. These methods provide detailed information on the chemical structure, including the arrangement of atoms and the presence of specific functional groups (Da-wei, 2013); (Abate et al., 2011).
Chemical Reactions and Properties
Piperazine derivatives, including those structurally similar to our compound, exhibit a range of chemical reactions, enabling their application in medicinal chemistry. These reactions include nucleophilic addition, cyclization, and condensation, which are crucial for modifying chemical structures to achieve desired biological activities (Rayala et al., 2023).
Physical Properties Analysis
The physical properties of compounds structurally similar to 1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-4-(tetrahydro-2-furanylcarbonyl)piperazine, such as solubility, melting point, and crystal structure, are studied using techniques like X-ray diffraction. These properties are crucial for understanding the compound's stability, formulation potential, and interaction with biological targets (Şahin et al., 2012).
Chemical Properties Analysis
The chemical properties of piperazine derivatives, including reactivity, stability, and interaction with biological molecules, are of significant interest. These properties are determined through a variety of chemical reactions and biological evaluations, shedding light on the compound's potential therapeutic uses (Xia, 2015).
Wissenschaftliche Forschungsanwendungen
Pharma Market Insights
The pharma market reflects a significant interest in compounds with structural similarities to the queried chemical, particularly in the context of migraine treatment. These compounds, including piperazine derivatives, are explored for their potential as alpha-subtype selective 5-HT-1D receptor agonists, offering a pathway with fewer side effects for migraine management (Habernickel, 2001).
Antidepressant and Antianxiety Activities
Research into novel derivatives of piperazine compounds has demonstrated promising antidepressant and antianxiety effects. Through synthesis and pharmacological evaluation, certain compounds have shown to significantly reduce immobility times in animal models, indicating their potential utility in treating depression and anxiety disorders (Kumar et al., 2017).
Anticancer Evaluation
The anticancer activity of polyfunctional substituted 1,3-thiazoles, including those with piperazine substituents, has been investigated. These compounds exhibited effectiveness across a range of cancer cell lines, highlighting the therapeutic potential of structurally related compounds in oncology (Turov, 2020).
Antimicrobial Activities
A series of azole derivatives, including those with piperazine linkers, have been synthesized and shown to possess antimicrobial activities. This research underscores the versatility of piperazine-based compounds in developing new antimicrobial agents (Başoğlu et al., 2013).
Anti-TMV and Antimicrobial Activities
Research into urea and thiourea derivatives of piperazine doped with febuxostat has unveiled compounds with promising antiviral and antimicrobial activities. This study highlights the potential of piperazine derivatives in addressing plant viral diseases and microbial infections (Reddy et al., 2013).
Eigenschaften
IUPAC Name |
3-(4-methyl-1,3-thiazol-5-yl)-1-[4-(oxolane-2-carbonyl)piperazin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O3S/c1-12-14(23-11-17-12)4-5-15(20)18-6-8-19(9-7-18)16(21)13-3-2-10-22-13/h11,13H,2-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGAUZGTWJFJVMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)CCC(=O)N2CCN(CC2)C(=O)C3CCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(4-Methyl-1,3-thiazol-5-yl)propanoyl]-4-(tetrahydro-2-furanylcarbonyl)piperazine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![rel-(3aS,6aS)-1-{4-[(butylthio)methyl]-5-methyl-2-furoyl}octahydropyrrolo[3,4-b]pyrrole hydrochloride](/img/structure/B5544183.png)
![2-methoxy-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)acetamide](/img/structure/B5544189.png)

![ethyl [(4,6,7-trimethyl-2-quinazolinyl)thio]acetate](/img/structure/B5544209.png)


![3-amino-N-(2-furylmethyl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5544239.png)
![3-amino-5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5544247.png)
![2-amino-N-1-naphthyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5544249.png)

![N,N-dimethyl-1-[4-(4-morpholinyl)benzoyl]-5-indolinesulfonamide](/img/structure/B5544257.png)
![2-methoxy-N-{2-[2-(4-methoxybenzylidene)hydrazino]-2-oxoethyl}benzamide](/img/structure/B5544264.png)

![4-[(3-fluorobenzyl)oxy]benzaldehyde oxime](/img/structure/B5544287.png)